molecular formula C14H20N2O3 B5775414 N,N-diisopropyl-2-(4-nitrophenyl)acetamide

N,N-diisopropyl-2-(4-nitrophenyl)acetamide

Cat. No. B5775414
M. Wt: 264.32 g/mol
InChI Key: FMBOUALLBCTOTQ-UHFFFAOYSA-N
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Description

N,N-diisopropyl-2-(4-nitrophenyl)acetamide, also known as DINA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. DINA is a yellow crystalline powder that is soluble in organic solvents and is synthesized through a multi-step process.

Scientific Research Applications

Applications in Solvatochromism Studies

Solvatochromic Properties and Hydrogen Bonding N,N-diisopropyl-2-(4-nitrophenyl)acetamide's solvatochromic properties, particularly the effect of hydrogen bonding on its IR spectrum and dipole moment in different solvents, have been studied. The molecule forms complexes with protophilic solvents, stabilized by bifurcate hydrogen bonds. This solvatochromism is affected by various factors, including temperature, phase state, and the protophilic properties of the medium. Notably, three-centered solvation hydrogen complexes of related compounds exhibit a nonlinear dependence of the NH stretching frequency on the energy of the complex formation, characterized by a specific “dioxane” effect (Krivoruchka et al., 2004).

Applications in Crystallography and Structural Analysis

Conformational Studies and Hydrogen Bonding in Crystal Structures The conformation of the N-H bond in structures of related acetamide compounds and their interactions in the crystal lattice have been analyzed. For instance, in certain compounds, the conformation of the N-H bond is syn to specific substituents, contrasting the anti-conformation observed in others. These conformations significantly influence the molecular packing and intermolecular hydrogen bonding in the crystal lattice, as seen in compounds like 2-Chloro-N-(3-methylphenyl)acetamide (Gowda et al., 2007).

Applications in Synthetic Chemistry

Synthesis of Derivatives and Intermediates for Further Applications The compound and its derivatives have been synthesized and utilized as intermediates in various chemical reactions. For example, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide from p-acetamidophenol involves alkylation and nitration, with the chemical shift of neighboring protons to the acetamido group being influenced by the interaction between nitro and acetamido groups. This indicates the compound's relevance in the synthesis of more complex molecules (Zhang Da-yang, 2004).

Applications in Material Science

Development of New Monomers and Polymers New AB-type monomers for polybenzimidazoles have been synthesized from derivatives of N,N-diisopropyl-2-(4-nitrophenyl)acetamide. This involves specific reactions that lead to compounds with potential applications in the field of polymeric materials. The synthesized monomers demonstrate the versatility of the compound in creating materials with desired properties (Begunov & Valyaeva, 2015).

properties

IUPAC Name

2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)15(11(3)4)14(17)9-12-5-7-13(8-6-12)16(18)19/h5-8,10-11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMBOUALLBCTOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenyl)-N,N-di(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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